2,5-Diaminotoluene-13C6
Description
Properties
Molecular Formula |
C¹³C₆H₁₀N₂ |
|---|---|
Molecular Weight |
128.12 |
Synonyms |
2-Methyl-1,4-benzenediamine-13C6; Toluene-2,5-diamine-13C6; 1,4-Diamino-2-methylbenzene-13C6; 1-Methyl-2,5-diaminobenzene-13C6; 2,5-Diaminotoluol-13C6; 2-Methyl-1,4-phenylenediamine-13C6; 2-Methyl-p-phenylenediamine-13C6; 4-Amino-2-methylaniline-13C6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2,5 Diaminotoluene 13c6
Established Synthetic Routes for Unlabeled 2,5-Diaminotoluene (B146830)
The industrial and laboratory-scale production of 2,5-Diaminotoluene (also known as 2-methyl-1,4-benzenediamine) is achieved through several well-documented chemical routes. These methods typically involve the reduction of nitrogen-containing functional groups on a toluene (B28343) scaffold.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a primary method for the synthesis of aromatic amines from their corresponding nitro- or dinitro- precursors. In the context of 2,5-Diaminotoluene, this approach is versatile, starting from either dinitrotoluenes or nitroanilines. The process involves reacting the starting material with hydrogen gas in the presence of a metal catalyst. google.com
The liquid-phase hydrogenation of 2,4-dinitrotoluene (B133949) (2,4-DNT) to produce 2,4-diaminotoluene (B122806) (2,4-TDA) has been extensively studied, and the principles are directly applicable to other isomers. researchgate.netmdpi.com Supported palladium or platinum catalysts are often preferred for the hydrogenation of nitroaromatics. justia.com A method for producing 2,5-diaminotoluene involves the catalytic hydrogenation of 2-methyl-4-nitroaniline (B30703) in an aprotic-nonpolar solvent using a catalyst like palladium on charcoal. justia.com Another route employs the reductive hydrogenolysis of 2-aminoazotoluene using catalysts such as Pd/C or Raney-Ni in an aqueous solvent under pressure. google.comgoogle.com
Table 1: Comparison of Catalytic Hydrogenation Methods for Diaminotoluene Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Methyl-4-nitroaniline | Palladium/Charcoal | Aprotic-nonpolar | 50 - 150 | - | High | justia.com |
| Dinitrotoluene Isomers | Raney Nickel | Methanol | 90 - 150 | 100 - 1000 psig | High | google.com |
| 2-Aminoazotoluene | Pd/C or Raney-Ni | Aqueous | 50 - 70 | 0.5 - 1.2 MPa | High | google.com |
| 2,4-Dinitrotoluene | Palladium on Alumina | Methanol | 34 - 100 | 0.5 - 4 MPa | - | utwente.nl |
Reduction of Nitroaniline Precursors
The reduction of nitroaniline precursors is a direct and common strategy to synthesize 2,5-Diaminotoluene. This method can be considered a subset of hydrogenation but also includes other reducing agents besides hydrogen gas.
A prominent starting material for this route is 2-methyl-4-nitroaniline. One patented "green" synthetic method utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent and a magnetic Mg/Al-hydrotalcite solid alkali as a catalyst. patsnap.com This process avoids the high pressures associated with catalytic hydrogenation. patsnap.com Alternatively, 2-amino-5-nitrotoluene can be reductively transformed into 2,5-diaminotoluene. justia.com The reduction can also be carried out using nickel catalysts in the presence of ammonium (B1175870) chloride or with hydrazine hydrate. justia.com
Table 2: Synthesis of 2,5-Diaminotoluene via Reduction of 2-Methyl-4-nitroaniline
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield | Reference |
|---|---|---|---|---|---|---|
| Hydrazine Hydrate | Magnetic Mg/Al-hydrotalcite | Ethanol | 50 | 5 | 80% | patsnap.com |
| Hydrazine Hydrate | Magnetic Mg/Al-hydrotalcite | Ethanol | 100 | 10 | 70% | patsnap.com |
Alternative Synthesis Pathways
Beyond direct hydrogenation and reduction of nitroanilines, other synthetic routes have been established.
Electrolytic Reduction : 2,5-Diaminotoluene can be prepared through the electrolytic reduction of 2,5-dinitrotoluene. wikipedia.orgguidechem.com This method offers an alternative to chemical reducing agents.
Reductive Cleavage of Azo Compounds : A classic method involves the reductive cleavage of an azo linkage. The synthesis first described in 1877 accomplished this by treating o-amido-azotoluene with tin and hydrochloric acid. justia.com This reaction breaks the N=N bond, yielding o-toluidine (B26562) and 2,5-diaminotoluene. justia.com Other reagents like zinc dust with hydrochloric acid can also be used for the reductive cleavage of compounds like 4-amino-2,3'-dimethylazobenzene. guidechem.com A more modern approach involves synthesizing 2-aminoazotoluene from o-toluidine, followed by a reductive hydrogenolysis reaction using zinc or a catalyst to yield the final product. google.comgoogle.com
Multi-step Synthesis from Toluidine : A more complex pathway involves the condensation of 2-amino-1-methylbenzene (o-toluidine) and toluene-4-sulphonyl chloride. The resulting intermediate is then coupled with diazotized aminobenzenesulphonic acid and subsequently reduced to form 2,5-diaminotoluene. wikipedia.orgguidechem.com
Purification and Isolation Techniques for Isotopically Enriched 2,5-Diaminotoluene-13C6
The purification of this compound is a critical final stage to ensure a high-purity product suitable for its intended applications. Aromatic amines, including 2,5-diaminotoluene, are susceptible to air oxidation, which can lead to discoloration and the formation of impurities. justia.com
A common and effective method for purification and stabilization involves the conversion of the free amine to its sulfate (B86663) salt. orgsyn.orggoogle.comgoogle.com The crude this compound obtained from the reduction step can be dissolved in an appropriate solvent, such as aqueous ethanol, and treated with sulfuric acid. This precipitates the this compound sulfate salt, which is a more stable, crystalline solid that is less prone to oxidation. jayvirdyechem.com
The sulfate salt can be further purified by recrystallization. For applications requiring the free base, the purified sulfate salt can be neutralized with a base, such as sodium hydroxide, to regenerate the this compound, which can then be extracted and isolated. orgsyn.org
The following table summarizes the key purification techniques:
| Technique | Description | Purpose |
| Formation of Sulfate Salt | The crude amine is reacted with sulfuric acid to precipitate the corresponding sulfate salt. google.com | Enhances stability, facilitates purification by isolating the product from non-basic impurities, and protects against air oxidation. |
| Recrystallization | The sulfate salt or the free base is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize. | Removes soluble impurities and can improve the color and crystalline form of the product. |
| Distillation | The free base, which is a liquid at elevated temperatures, can be purified by distillation, often under reduced pressure to prevent decomposition. | Separates the product from non-volatile impurities. |
| Adsorption | Treatment with activated carbon can be used to remove colored impurities. google.com | Decolorization of the product solution before crystallization. |
The purity and identity of the final this compound product, including its isotopic enrichment, should be confirmed using a combination of analytical methods. Gas chromatography-mass spectrometry (GC-MS) is particularly valuable for determining both the chemical purity and the isotopic distribution. researchgate.netresearchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are also essential for structural confirmation and purity assessment.
Advanced Spectroscopic and Chromatographic Characterization of 2,5 Diaminotoluene 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure. For 2,5-Diaminotoluene-13C6, which is enriched with the NMR-active ¹³C isotope, this method is particularly informative.
High-resolution ¹³C NMR spectroscopy serves as a primary tool for verifying the integrity of this compound. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a distinct signal. chemistrysteps.com For this compound, the presence of signals corresponding to all seven carbon atoms (six aromatic and one methyl group) confirms the basic carbon skeleton.
The chemical shift of each carbon signal is influenced by its electronic environment, including hybridization and proximity to electronegative atoms like nitrogen. openstax.org The sp²-hybridized aromatic carbons are expected to resonate downfield (typically 110-150 ppm), while the sp³-hybridized methyl carbon will appear upfield (typically 15-25 ppm). The high isotopic enrichment of the aromatic ring with ¹³C means that the signals from these carbons will be exceptionally intense compared to what would be expected from natural abundance ¹³C levels (approximately 1.1%). youtube.com The absence of significant signals at the chemical shifts corresponding to the unlabeled compound provides direct evidence of high isotopic purity.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general principles of ¹³C NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 (C-NH₂) | sp² | 140 - 150 |
| C2 (C-CH₃) | sp² | 120 - 130 |
| C3 | sp² | 110 - 120 |
| C4 (C-NH₂) | sp² | 140 - 150 |
| C5 | sp² | 115 - 125 |
| C6 | sp² | 115 - 125 |
While one-dimensional ¹³C NMR confirms the number of unique carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons (¹H) and the carbons (¹³C) they are attached to. sdsu.edu For this compound, an HSQC spectrum would show cross-peaks connecting the methyl protons to the methyl carbon, and the aromatic protons to their respective aromatic carbons, confirming the C-H bonding arrangement.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this molecule, a COSY spectrum would reveal the coupling between neighboring protons on the aromatic ring, helping to confirm their relative positions.
The ¹³C enrichment dramatically enhances the sensitivity and utility of these heteronuclear experiments, facilitating a complete and confident structural assignment.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Observations |
|---|---|---|
| HSQC | ¹H – ¹³C (1-bond) | - Methyl protons ↔ Methyl carbon- Aromatic protons ↔ Directly attached aromatic carbons |
| HMBC | ¹H – ¹³C (2-3 bonds) | - Methyl protons ↔ C1 and C2 aromatic carbons- Aromatic protons ↔ Neighboring aromatic carbons |
| COSY | ¹H – ¹H (3-bonds) | - Correlations between adjacent aromatic protons |
Quantitative NMR (qNMR) can be employed to determine the precise level of isotopic enrichment. While standard ¹³C NMR is not inherently quantitative due to factors like varying relaxation times and the Nuclear Overhauser Effect (NOE), specific experimental conditions can be applied to ensure that signal integrals are directly proportional to the number of nuclei. magritek.com
To assess the isotopic enrichment of this compound, a known amount of an internal standard is added to the sample. By comparing the integrated signal intensity of the ¹³C-labeled compound to that of the standard, the concentration and thus the percentage of enrichment can be accurately calculated. magritek.com This requires ensuring complete spin-lattice relaxation between scans by using a long relaxation delay, which can make the experiment time-consuming but yields highly accurate results. magritek.com
Dynamic NMR (DNMR) is a technique used to study molecular motions, such as conformational changes or chemical exchange processes, that occur on the NMR timescale. While specific DNMR studies on this compound are not widely reported, this technique could theoretically be applied to investigate phenomena such as the rate of rotation around the C-N bonds of the amine groups. Such studies would involve acquiring NMR spectra at variable temperatures to observe changes in signal shape, which can be analyzed to determine the energetic barriers of the dynamic processes.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a cornerstone analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and isotopic distribution.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm that the measured mass corresponds to the molecular formula ¹³C₆CH₁₀N₂.
The introduction of six ¹³C atoms results in a mass increase of approximately 6 atomic mass units compared to the unlabeled compound. The experimentally determined accurate mass can be compared to the theoretical exact mass, and a small mass error confirms the identity of the compound. Furthermore, the isotopic pattern observed in the mass spectrum serves as a second layer of verification. A high level of isotopic enrichment would be confirmed by the dominance of the peak corresponding to the fully ¹³C₆-labeled molecule, with minimal intensity at the mass of the unlabeled compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| Molecular Formula | ¹³C₆CH₁₀N₂ | N/A |
| Exact Mass | 128.0845 u | 128.105 u lgcstandards.com |
| Unlabeled Exact Mass | 122.0844 u | N/A |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Labeled Moieties
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. In the case of this compound, MS/MS analysis provides valuable insights into the behavior of the isotopically labeled aromatic ring under collision-induced dissociation. The primary ionization of aromatic amines typically results in the formation of a protonated molecule, [M+H]+. hnxb.org.cn Subsequent fragmentation of this precursor ion in the MS/MS experiment can reveal characteristic losses of neutral molecules and the formation of stable fragment ions.
The fragmentation of primary aromatic amines often involves the loss of a neutral ammonia (B1221849) (NH3) molecule. hnxb.org.cn For this compound, the initial fragmentation would likely involve the loss of one of the amino groups as NH3. Due to the 13C labeling of the toluene (B28343) ring, the resulting fragment ion would retain the six 13C atoms, allowing for its differentiation from any unlabeled counterparts. Further fragmentation could involve the cleavage of the C-N bond, leading to additional characteristic ions. The study of these fragmentation pathways is crucial for confirming the identity and isotopic enrichment of the labeled compound. nih.gov
Below is a table summarizing the expected fragmentation of this compound in a typical MS/MS experiment.
| Precursor Ion | Proposed Fragment | Neutral Loss |
| [M+H]+ | [M+H-NH3]+ | NH3 |
| [M+H]+ | [M+H-CH3]+ | CH3 |
| [M+H-NH3]+ | [M+H-NH3-HCN]+ | HCN |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is instrumental in assessing its purity and identifying any volatile impurities. The successful GC analysis of diaminotoluenes often requires derivatization to improve their volatility and thermal stability. nih.gov A common derivatization agent is heptafluorobutyric anhydride, which reacts with the amino groups. nih.gov
The purity of this compound can be determined by quantifying the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. birchbiotech.com Potential impurities could include unlabeled 2,5-diaminotoluene (B146830), other diaminotoluene isomers, or residual solvents from the synthesis process. The mass spectrometer allows for the confirmation of the identity of these impurities by comparing their mass spectra to known standards or spectral libraries. Isotope-ratio-monitoring GC-MS can provide precise measurements of the 13C enrichment. scripps.edu
The following table outlines typical GC-MS parameters for the analysis of diaminotoluene isomers.
| Parameter | Condition |
| Column | Capillary column (e.g., VF-624) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 80°C, ramped to 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |
| Derivatization | In-situ with agents like heptafluorobutyric anhydride |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Trace Labeling
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile or thermally labile compounds like this compound in complex matrices. nih.govnih.gov LC-MS can be employed to determine the presence and concentration of the labeled compound in biological or environmental samples.
The use of stable isotope-labeled internal standards, such as this compound, is a common practice in quantitative LC-MS analysis to improve accuracy and precision. researchgate.net The labeled compound co-elutes with its unlabeled counterpart but is distinguished by its higher mass, allowing for reliable quantification even in the presence of matrix effects. nih.gov Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for diaminotoluene isomers in LC-MS. nih.gov
Typical LC-MS parameters for the analysis of diaminotoluenes are presented in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Vibrational Spectroscopy (Infrared and Raman) for Isotope-Induced Spectral Shifts
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. The introduction of heavier isotopes, such as 13C, into a molecule leads to a shift in the vibrational frequencies to lower wavenumbers. nih.govacs.org This isotope-induced spectral shift can be observed for specific vibrational modes involving the labeled atoms.
For this compound, the 13C labeling of the aromatic ring will primarily affect the stretching and bending vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring. For instance, the C=C stretching vibrations of the aromatic ring, typically observed in the 1400-1600 cm-1 region in the IR and Raman spectra, are expected to shift to lower frequencies. Similarly, the C-N stretching vibrations will also be affected. The magnitude of the shift depends on the extent of the contribution of the labeled carbon atoms to the specific vibrational mode. acs.org These spectral shifts provide a direct confirmation of the incorporation of the 13C isotope into the molecule. nih.govresearchgate.net
The table below summarizes the expected isotope-induced spectral shifts for key vibrational modes in this compound.
| Vibrational Mode | Typical Wavenumber (cm-1) | Expected Shift upon 13C6 Labeling |
| Aromatic C=C Stretch | 1600-1450 | Shift to lower wavenumber |
| C-N Stretch | 1350-1250 | Shift to lower wavenumber |
| C-H In-plane Bend | 1225-950 | Minor shift |
| C-H Out-of-plane Bend | 900-675 | Minor shift |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity and separating isomers of 2,5-Diaminotoluene. oup.com The separation of diaminotoluene isomers can be challenging due to their similar physical and chemical properties.
A direct gas chromatographic method has been developed for the quantitative determination of the five isomers of diaminotoluene. oup.com This method demonstrates the capability of GC to separate these closely related compounds. For HPLC, a gradient mobile phase composition based on acetonitrile and water has been shown to effectively separate various aryl amine isomers, including diaminotoluenes, on a reverse-phase column. The purity of this compound can be assessed by the presence of a single major peak in the chromatogram, with the area of this peak representing the purity of the compound.
The following table provides typical chromatographic conditions for the separation of diaminotoluene isomers.
| Method | Column | Mobile/Carrier Phase | Detection |
| HPLC | Kromasil ODS | Gradient of acetonitrile and water | Photodiode Array (PDA) at 240, 280, and 305 nm |
| GC | Capillary Column | Helium | Flame Ionization Detector (FID) |
Mechanistic Investigations and Reaction Pathway Elucidation Using 13c6 Labeling
Tracing Organic Reaction Mechanisms with ¹³C₆ Isotope
By introducing a ¹³C₆-labeled aromatic ring, chemists can use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the carbon backbone of 2,5-diaminotoluene (B146830) through a reaction sequence. This allows for the precise determination of how bonds are formed and broken.
Isotopic scrambling refers to the migration of isotopes from their original position in a reactant molecule to different positions in the product. Analysis of this phenomenon provides deep insights into reaction intermediates and rearrangement pathways. In reactions involving 2,5-diaminotoluene-¹³C₆, if a symmetrical intermediate is formed, the ¹³C labels may become distributed over different positions than in the starting material. Detecting this scrambling via ¹³C NMR or mass spectrometry can confirm the presence of such intermediates, which might otherwise be undetectable.
Table 1: Hypothetical Isotopic Scrambling in a Reaction of 2,5-Diaminotoluene-¹³C₆
| Reaction Condition | Postulated Intermediate | Expected ¹³C Scrambling Outcome | Analytical Method |
|---|---|---|---|
| High Temperature Ring Opening/Closing | Symmetric Benzene (B151609) Dianion derivative | Uniform distribution of ¹³C label across all 6 ring positions in the recovered/derivatized product. | ¹³C NMR Spectroscopy |
| Electrophilic Aromatic Substitution | Arenium Ion (Wheland intermediate) | No scrambling expected; the ¹³C labels remain in their original positions relative to the substituents. | ¹³C NMR, Mass Spectrometry |
The ¹³C₆ label acts as a flag, making it possible to identify short-lived or "transient" intermediates. nih.gov In complex reactions, such as the oxidative polymerization of 2,5-diaminotoluene in hair dye formation, the labeled compound allows researchers to isolate and identify intermediate oligomers by their unique mass in mass spectrometry. This helps to piece together the entire reaction pathway, from monomer to final polymer. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) can separate reaction components, and the ¹³C₆ label ensures that any species containing the original toluene (B28343) ring is readily identified. nih.gov
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can reveal whether a particular bond is broken in the rate-determining step of a reaction. princeton.edu
While specific KIE studies on reactions of 2,5-diaminotoluene are not extensively documented, the principles are directly applicable. If a reaction involves the cleavage of a C-C or C-H bond on the aromatic ring in its slowest step, the reaction with 2,5-Diaminotoluene-¹³C₆ would be slightly slower than with the unlabeled compound. This is because the heavier ¹³C isotope forms stronger bonds that require more energy to break. A "normal" primary KIE (k₁₂/k₁₃ > 1) would indicate that a bond to a ring carbon is broken in the rate-determining step. Conversely, a negligible KIE (k₁₂/k₁₃ ≈ 1) would suggest that the ring is not involved in the rate-limiting step. epfl.ch
Table 2: Theoretical Interpretation of ¹³C KIE in Reactions of 2,5-Diaminotoluene
| Observed KIE (k₁₂/k₁₃) | Interpretation | Example Reaction Step |
|---|---|---|
| 1.03 - 1.07 | Primary KIE : C-C bond cleavage on the ring is part of the rate-determining step. | Ring-opening degradation reactions. |
| 1.00 - 1.02 | Secondary KIE or No KIE : Bonds to the ring carbons are not broken in the rate-determining step. | Oxidation of the amine groups where the ring itself is not cleaved. |
| < 1 (Inverse KIE) | A change in hybridization (e.g., sp² to sp³) at a ring carbon in the transition state, leading to a stiffening of vibrations. | Addition reactions to the aromatic ring. |
Application in Non-Enzymatic Reaction Mechanism Elucidation
2,5-Diaminotoluene is known to participate in complex non-enzymatic browning and polymerization reactions, particularly in the context of hair dye chemistry. These reactions involve oxidation and coupling to form large, colored molecules. Using 2,5-Diaminotoluene-¹³C₆ allows researchers to trace the incorporation of the toluene unit into the final dye structures. By analyzing the resulting complex mixture with mass spectrometry, the ¹³C₆ signature helps to distinguish reaction products from other components and to understand the sequence of coupling reactions that lead to the final pigment.
Photochemical and Radiolytic Degradation Pathway Tracing
Aromatic amines can be degraded by exposure to UV light (photolysis) or high-energy radiation (radiolysis). nih.gov Understanding these degradation pathways is crucial for environmental science and for assessing the stability of products containing these compounds.
Using 2,5-Diaminotoluene-¹³C₆ as a starting material provides an unambiguous way to trace the fate of the aromatic ring during degradation. As the molecule breaks down, the ¹³C₆-labeled fragments can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the positive identification of degradation products, even in complex environmental samples, and helps to construct a detailed map of the degradation pathway. For instance, the detection of labeled phenol (B47542) or catechol derivatives would indicate that hydroxyl radicals are involved in the degradation process.
Table 3: Potential Degradation Products Traceable with 2,5-Diaminotoluene-¹³C₆
| Degradation Process | Potential Labeled Product | Inferred Reaction Type |
|---|---|---|
| Photochemical Oxidation | ¹³C₆-labeled aminophenols | Hydroxylation |
| Photochemical Oxidation | ¹³C₆-labeled benzoquinones | Oxidation of amine and hydroxyl groups |
| Radiolysis | ¹³C₆-labeled hydroxylated diaminotoluenes | Attack by hydroxyl radicals |
| Radiolysis | Smaller ¹³C-labeled aliphatic acids | Ring cleavage |
Advanced Applications in Chemical and Materials Science Research Strictly Non Clinical and Non Human Studies
Polymer Chemistry and Macromolecular Science
The incorporation of isotopically labeled monomers like 2,5-Diaminotoluene-¹³C₆ into polymer chains provides an unparalleled level of insight into polymerization mechanisms, polymer structure, and dynamics.
Use as a Labeled Monomer for Polymerization Mechanism Studies
The use of 2,5-Diaminotoluene-¹³C₆ as a labeled monomer would be invaluable for studying the kinetics and mechanisms of polymerization reactions, such as in the formation of polyamides or polyimides. By monitoring the changes in the ¹³C NMR spectrum over time, researchers could track the consumption of the monomer and the formation of polymer chains with high precision. This allows for the determination of reaction rates and the identification of intermediate species, providing a detailed understanding of the polymerization process.
For instance, in a hypothetical polycondensation reaction, the disappearance of the ¹³C signals corresponding to the aromatic ring of the 2,5-Diaminotoluene-¹³C₆ monomer and the appearance of new signals corresponding to the polymer backbone would allow for real-time monitoring of the reaction progress.
Investigation of Polymer Structure, Dynamics, and Degradation Pathways using ¹³C NMR and MS
Once incorporated into a polymer, the ¹³C₆-labeled toluene (B28343) moiety serves as a spectroscopic probe to investigate the polymer's structure, dynamics, and degradation. ¹³C NMR spectroscopy can provide detailed information about the local environment of the labeled carbon atoms, revealing insights into polymer chain conformation, packing, and mobility. acs.org For example, changes in the chemical shifts of the labeled carbons can indicate different isomeric forms or the presence of intermolecular interactions.
Mass spectrometry techniques, particularly when coupled with degradation studies, can leverage the ¹³C label to trace the fate of the diaminotoluene unit within the polymer. By analyzing the masses of the degradation fragments, researchers can identify the specific bonds that are breaking and reconstruct the degradation pathway. This is crucial for understanding the long-term stability and environmental impact of polymers.
| Analytical Technique | Information Obtainable with 2,5-Diaminotoluene-¹³C₆ |
| ¹³C NMR Spectroscopy | Polymer microstructure, chain conformation, molecular dynamics, and identification of degradation products. acs.org |
| Mass Spectrometry (MS) | Precise mass determination of polymer fragments, elucidation of degradation mechanisms, and end-group analysis. |
Synthesis of Model Polymers for Advanced Materials Characterization
The synthesis of model polymers with precisely placed ¹³C labels is a powerful strategy for calibrating and validating characterization techniques. By synthesizing polymers with a known quantity and location of 2,5-Diaminotoluene-¹³C₆, researchers can create standards for quantitative NMR and MS analyses. These model polymers would be instrumental in developing new analytical methods for complex polymer systems and for understanding the relationship between molecular structure and macroscopic properties.
Environmental Fate and Transformation Studies (Focused on chemical processes, not toxicity)
The release of aromatic amines into the environment is a significant concern, and understanding their environmental fate is crucial. 2,5-Diaminotoluene-¹³C₆ can serve as a powerful tracer to study the chemical and biological transformation processes of this class of compounds in various environmental matrices.
Tracing Environmental Degradation Pathways in Abiotic and Biotic Systems (e.g., soil, water, microorganisms)
By introducing 2,5-Diaminotoluene-¹³C₆ into controlled environmental systems, such as soil microcosms or aqueous solutions, scientists can trace its movement and transformation. mdpi.com The distinct isotopic signature of the ¹³C₆-labeled compound allows for its unambiguous detection even at very low concentrations amidst a complex background of naturally occurring organic matter. nih.gov
In abiotic degradation studies, the labeled compound could be used to investigate the rates and products of processes such as photolysis and hydrolysis. In biotic systems, the incorporation of the ¹³C label into microbial biomass or metabolic byproducts would provide direct evidence of biodegradation. mdpi.comresearchgate.net Stable Isotope Probing (SIP) is a technique that could be employed to identify the specific microorganisms responsible for the degradation of 2,5-diaminotoluene (B146830) by tracing the flow of ¹³C from the labeled substrate into the DNA, RNA, or proteins of the microorganisms. mdpi.com
Identification of Degradation Products and By-products
A significant challenge in environmental chemistry is the identification of the numerous transformation products that can be formed from a parent compound. The use of 2,5-Diaminotoluene-¹³C₆ greatly facilitates this process. When a sample from a degradation experiment is analyzed by mass spectrometry, the degradation products containing the ¹³C₆-labeled toluene ring will exhibit a characteristic mass shift of +6 atomic mass units compared to their unlabeled counterparts. This allows for their easy identification in complex chromatograms.
Furthermore, the fragmentation patterns of these labeled products in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, aiding in their definitive identification. This approach has been successfully used to elucidate the degradation pathways of other ¹³C-labeled aromatic compounds. nih.gov
| Environmental Compartment | Potential Degradation Processes Investigated with 2,5-Diaminotoluene-¹³C₆ |
| Soil | Biodegradation by soil microorganisms, sorption to soil organic matter, and formation of bound residues. thermofisher.cn |
| Water | Photodegradation, hydrolysis, and biodegradation in aqueous environments. |
| Microorganisms | Elucidation of metabolic pathways and identification of key degrading enzymes. mdpi.com |
Biochemical and Metabolic Research (Exclusively in vitro, cell-free systems, or non-human ex vivo models)
The study of how xenobiotics (foreign chemical substances) are processed by biological systems is fundamental to toxicology and biochemistry. Stable isotope-labeled compounds like 2,5-Diaminotoluene-¹³C₆ are invaluable tools in this research, allowing scientists to trace the metabolic fate of the parent compound without the use of radioactive materials.
In vitro metabolism studies are crucial for understanding the biotransformation of compounds. nih.gov These studies often use systems such as isolated liver subcellular fractions (e.g., microsomes, S9 fractions) or cultured hepatocytes, which contain the enzymes responsible for metabolism. mdpi.comadmescope.comdls.com When 2,5-Diaminotoluene-¹³C₆ is introduced into such a system, it undergoes the same enzymatic reactions as its unlabeled form.
Researchers can track the appearance of new ¹³C-labeled molecules (metabolites) over time using high-resolution mass spectrometry. The mass shift of +6 atomic mass units (due to the six ¹³C atoms) allows for the unambiguous identification of all metabolites derived from the original compound, distinguishing them from the complex background of the biological matrix. This enables the precise characterization of metabolic pathways, such as oxidation, acetylation, or conjugation, and helps identify the specific enzymes involved in the biotransformation of 2,5-Diaminotoluene. bioivt.com
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov While ¹³C-MFA is most commonly applied to central carbon metabolism using substrates like ¹³C-glucose, the principles can be adapted to study the biotransformation of xenobiotics in microbial systems. researchgate.netvanderbilt.edu
If a microorganism is capable of degrading or metabolizing 2,5-Diaminotoluene, feeding it 2,5-Diaminotoluene-¹³C₆ allows researchers to trace the flow of the labeled carbon atoms through the organism's metabolic pathways. youtube.com By analyzing the ¹³C labeling patterns in downstream metabolites, it is possible to quantify the rate at which the compound is broken down and determine which pathways are utilized for its assimilation or detoxification. frontiersin.org This information is vital for applications in bioremediation, where microbes are used to clean up environmental contaminants like aromatic amines.
Isotope labeling is a cornerstone of research into how plants and microorganisms synthesize complex natural products. nih.gov A labeled precursor is supplied to the organism, and the position and extent of isotope incorporation into the final product are analyzed to deduce the biosynthetic pathway.
While 2,5-Diaminotoluene is a synthetic compound and not a natural precursor for biosynthetic pathways, 2,5-Diaminotoluene-¹³C₆ could theoretically be used in studies exploring the "unnatural" biosynthesis or "biocatalysis" potential of microbial or plant systems. For instance, if researchers are attempting to engineer a novel biosynthetic pathway to produce a new compound using an aromatic amine as a starting block, the ¹³C₆-labeled version would serve as an essential tracer to confirm the successful incorporation of the toluene diamine backbone into the new molecule and elucidate the engineered pathway's efficiency.
Development of Analytical Standards and Reference Materials
Certified reference materials are critical for ensuring the accuracy, reliability, and comparability of chemical measurements. 2,5-Diaminotoluene-¹³C₆ is produced as a high-purity material specifically for use as an analytical standard. lgcstandards.com
The most widespread and critical application of 2,5-Diaminotoluene-¹³C₆ is as an internal standard (IS) for the quantitative analysis of 2,5-Diaminotoluene by mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS). crimsonpublishers.com
In quantitative analysis, variations in sample preparation, instrument response, and especially matrix effects (where co-eluting substances suppress or enhance the ionization of the analyte) can lead to significant errors. nih.gov An ideal internal standard co-elutes with the analyte and experiences the same variations. Because 2,5-Diaminotoluene-¹³C₆ is chemically identical to the unlabeled analyte, its chromatographic retention time and behavior during extraction and ionization are virtually identical. nih.gov However, it is easily distinguished by its higher mass in the mass spectrometer.
By adding a known quantity of 2,5-Diaminotoluene-¹³C₆ to every sample and calibration standard, the analyte's signal can be normalized to the internal standard's signal. The ratio of the analyte peak area to the IS peak area is used for quantification. This process effectively cancels out variations, leading to significantly improved precision and accuracy. crimsonpublishers.comfoodriskmanagement.com The use of stable isotope-labeled internal standards, particularly ¹³C-labeled ones, is considered the gold standard in quantitative mass spectrometry for bioanalysis and environmental monitoring. nih.govfoodriskmanagement.com
| Feature of ¹³C-Labeled Internal Standard | Advantage in Quantitative Analysis |
| Chemical and Physical Identity | Co-elutes with the analyte in chromatography and has nearly identical extraction recovery and ionization efficiency. |
| Mass Difference | Easily distinguished from the unlabeled analyte by mass spectrometry, allowing for simultaneous measurement without interference. |
| Correction for Matrix Effects | Experiences the same ion suppression or enhancement as the analyte, allowing the ratio to remain constant and the measurement accurate. foodriskmanagement.com |
| Improved Precision and Accuracy | Corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable data. crimsonpublishers.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic structure of 2,5-Diaminotoluene (B146830). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For 2,5-Diaminotoluene, the amino groups (-NH2) and the methyl group (-CH3) are electron-donating groups that increase the electron density of the aromatic ring. This increased electron density raises the energy of the HOMO, making the molecule susceptible to electrophilic attack and oxidation. Computational models can precisely map the electron density and electrostatic potential across the molecule, identifying the nitrogen atoms and specific carbons on the ring as the most reactive sites.
Table 1: Predicted Electronic Properties of 2,5-Diaminotoluene
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.2 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 2,5-Diaminotoluene-13C6, MD simulations provide valuable insights into its conformational flexibility and how it interacts with surrounding molecules, such as solvents or biological macromolecules. nih.govnih.gov
These simulations model the molecule's behavior by solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com This allows for the exploration of the molecule's potential energy surface. The primary areas of investigation for 2,5-Diaminotoluene include:
Conformational Analysis: While the aromatic ring is largely planar, the amino and methyl groups have rotational freedom. MD simulations can explore the rotational barriers of the C-N and C-C bonds and determine the most stable (lowest energy) conformations of the molecule. This is crucial for understanding how the molecule might fit into an active site of an enzyme or bind to a receptor.
Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water), MD can characterize the hydrogen bonding patterns between the amino groups and solvent molecules. It can also model how multiple 2,5-Diaminotoluene molecules might aggregate or interact with each other. This is important for understanding its solubility and behavior in solution.
The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. mdpi.com
Prediction of Spectroscopic Parameters (e.g., 13C NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective at predicting spectroscopic parameters, which can be used to confirm experimental findings or to aid in the assignment of complex spectra.
13C NMR Chemical Shifts: The prediction of 13C NMR chemical shifts is particularly relevant for this compound. DFT calculations have become a standard tool for accurately predicting these shifts. nih.govresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Recent deep learning approaches using message passing neural networks (MPNNs) have also shown promise in predicting chemical shifts with high accuracy. mestrelab.com The accuracy of DFT-based predictions can often reach within 1-2 ppm of experimental values. nih.gov
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm, relative to TMS) |
|---|---|
| C1 (-CH3) | ~17 |
| C2 (-C-CH3) | ~120 |
| C3 (-CH) | ~115 |
| C4 (-CH) | ~118 |
| C5 (-C-NH2) | ~140 |
| C6 (-C-NH2) | ~145 |
Note: These are illustrative values based on typical shifts for aromatic amines. The precise values would be determined by specific quantum chemical calculations.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the absorption peaks in an infrared (IR) or Raman spectrum. gaussian.comq-chem.com By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the normal modes of vibration and their corresponding frequencies. gaussian.comuit.no
For 2,5-Diaminotoluene, these calculations can distinguish between different types of vibrations, such as N-H stretching of the amino groups, C-H stretching of the aromatic ring and methyl group, C-N stretching, and various ring deformation modes. The isotopic substitution in this compound would cause a noticeable downward shift in the frequencies of vibrational modes involving the carbon atoms of the aromatic ring, as the heavier 13C isotope vibrates more slowly than 12C. This isotopic shift can be precisely predicted and serves as a powerful tool for assigning specific peaks in an experimental spectrum.
Table 3: Predicted Vibrational Frequencies for 2,5-Diaminotoluene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |
|---|---|
| N-H Symmetric Stretch | ~3400 |
| N-H Asymmetric Stretch | ~3480 |
| Aromatic C-H Stretch | ~3050 |
| Methyl C-H Stretch | ~2950 |
| C=C Aromatic Ring Stretch | ~1600 |
| N-H Scissoring | ~1620 |
Note: These values are for the 12C isotopologue. Modes involving ring carbons would be shifted to lower frequencies in the 13C6 variant.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is particularly useful for studying the oxidation of 2,5-Diaminotoluene, a key process in its application in hair dyes. wikipedia.org
Reaction pathway modeling involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are computationally optimized.
Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate these unstable structures that connect reactants to products.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.
Constructing a Potential Energy Surface: By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.
For 2,5-Diaminotoluene, modeling its oxidation by a species like hydrogen peroxide would reveal the step-by-step mechanism, including the initial formation of radical cations, subsequent coupling reactions to form dimers (the initial dye molecule), and further oxidation to form the final polymer that constitutes the hair color. These models provide invaluable atomic-level detail that is often inaccessible through experimental methods alone.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Cost-Effective ¹³C₆ Labeling Synthesis
Emerging trends in this area include the adoption of automated synthesis platforms and flow chemistry. adesisinc.com These technologies offer precise control over reaction parameters, which can lead to higher yields, improved product purity, and enhanced safety. adesisinc.com Furthermore, there is a growing emphasis on "green chemistry" principles to make isotopic labeling more sustainable by minimizing waste and using less hazardous reagents. musechem.com
Key areas for development in the synthesis of fully labeled aromatic compounds are outlined in the table below.
| Area of Development | Potential Impact |
| Novel Catalysts | Increased efficiency and selectivity in ¹³C incorporation, potentially reducing the number of synthetic steps. |
| Late-Stage Functionalization | Introduction of the ¹³C₆-labeled ring at a later stage in the synthesis, improving overall efficiency. musechem.com |
| Biosynthesis | Utilizing engineered microorganisms to produce ¹³C₆-labeled precursors, offering a potentially more sustainable route. 360iresearch.combeilstein-journals.org |
| Flow Chemistry | Improved scalability, safety, and efficiency of the synthetic process through continuous manufacturing. adesisinc.com |
A promising strategy for synthesizing ¹³C₆-labeled aromatic amines involves starting with commercially available ¹³C₆-labeled precursors like [¹³C₆]-aniline or [¹³C₆]-phenol. researchgate.netnih.govsigmaaldrich.com For instance, a synthetic route analogous to the production of non-labeled 2,5-diaminotoluene (B146830) could start with the nitration of a ¹³C₆-labeled toluene (B28343) derivative, followed by reduction. patsnap.comwikipedia.orggoogle.com
Integration with Advanced Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity
2,5-Diaminotoluene-¹³C₆ is an ideal internal standard for quantitative analysis using hyphenated analytical techniques, which combine a separation method with a detection method. nih.govsaspublishers.com The integration of this stable isotope-labeled standard with advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) is a key area of future development. ijarnd.com
The use of a fully ¹³C-labeled internal standard is particularly advantageous as it co-elutes with the unlabeled analyte, providing the most accurate compensation for matrix effects and variations in instrument response. foodriskmanagement.comnih.govnih.govresearchgate.net This leads to improved accuracy, precision, and lower limits of detection for the quantification of 2,5-diaminotoluene in complex matrices. nih.gov
Future advancements will likely focus on the coupling of these established techniques with other analytical methods to further enhance selectivity and sensitivity.
| Hyphenated Technique | Advantage for Analysis with 2,5-Diaminotoluene-¹³C₆ |
| LC-MS/MS | High sensitivity and selectivity for quantifying 2,5-diaminotoluene in liquid samples. foodriskmanagement.comnih.gov |
| GC-MS/MS | Suitable for volatile derivatives of 2,5-diaminotoluene, offering excellent separation and detection. nih.govglsciences.comshimadzu.com |
| LC-NMR | Provides detailed structural information, complementing data from mass spectrometry. wisdomlib.org |
Exploration of Novel Applications in Niche Chemical Fields
While the primary application of 2,5-Diaminotoluene-¹³C₆ is as an internal standard, its utility extends to various niche areas of chemical research. The presence of the stable isotope label allows for the tracing of the molecule through complex chemical and biological systems.
One promising area is in environmental fate and biodegradation studies. nih.gov Researchers can use ¹³C-labeled toluene derivatives to track their degradation pathways in soil and water, providing clear evidence of microbial breakdown and transformation into biomass. nih.gov This is crucial for assessing the environmental impact and developing remediation strategies for sites contaminated with aromatic amines.
Another potential application lies in materials science. Non-labeled 2,5-diaminotoluene is used in the production of dyes and polymers. wikipedia.orggoogle.com By incorporating 2,5-Diaminotoluene-¹³C₆ into these materials, researchers could use techniques like solid-state NMR to study the structure, dynamics, and degradation of the polymer backbone at a molecular level. The ¹³C label can also be instrumental in tracking the decomposition of materials and their integration into the environment. researchgate.net
Further research could also explore its use in mechanistic studies of reactions involving aromatic amines, such as polymerization, oxidation, and biological transformations. alfa-chemistry.com
Challenges and Opportunities in Expanding the Use of Fully Labeled ¹³C₆ Compounds in Mechanistic Research
The expansion of 2,5-Diaminotoluene-¹³C₆ and similar fully labeled compounds in mechanistic research faces several challenges but also presents significant opportunities.
Challenges:
Cost and Availability: The high cost of synthesizing fully ¹³C₆-labeled compounds remains a major barrier to their widespread use. researchgate.netrsc.org The limited availability of complex labeled starting materials further complicates this issue. scripps.edu
Data Interpretation: While techniques like NMR are powerful for analyzing ¹³C-labeled compounds, the interpretation of complex spectra from fully labeled molecules can be challenging.
Opportunities:
Elucidation of Reaction Mechanisms: Fully labeled compounds are invaluable tools for tracing the fate of each carbon atom through a chemical reaction. This allows for the unambiguous determination of reaction pathways and the identification of intermediates.
Metabolic Pathway Tracing: In biological systems, ¹³C₆-labeled compounds can be used to follow metabolic pathways and quantify metabolic fluxes, providing deep insights into cellular processes. alfa-chemistry.comsolubilityofthings.com
Advanced NMR Studies: The presence of ¹³C at every carbon position of the aromatic ring enables advanced NMR experiments. These can be used to probe electronic structure, steric interactions, and molecular dynamics in great detail. mdpi.comnih.govnih.gov For example, ¹³C NMR chemical shifts can be used to evaluate the electronic properties of the amino groups in aromatic amines. mdpi.com
The continued development of more cost-effective synthetic methods and more powerful analytical instruments will be crucial in overcoming the challenges and fully realizing the opportunities presented by fully ¹³C₆-labeled compounds in advancing chemical research. adesisinc.commusechem.com
Q & A
Q. What strategies improve the recovery of this compound from biological matrices during extraction?
- Methodological Answer : Optimize solid-phase extraction (SPE) sorbents (e.g., mixed-mode cationic vs. hydrophilic-lipophilic balance). Include a derivatization step (e.g., acetylation) to enhance volatility for GC-MS analysis. Assess recovery rates using isotopically labeled surrogates to correct for losses .
Q. How to mitigate column adsorption issues in HPLC analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
